N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
“N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)furan-2-carboxamide” is a chemical compound with the formula C12H11F3N4O2 . It’s a furan-carboxamide derivative .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point and NMR data can be obtained experimentally .Scientific Research Applications
Ultrasound-Mediated Synthesis and Tyrosinase Inhibition
A study detailed the ultrasound-mediated synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, highlighting their potent inhibition of the tyrosinase enzyme, surpassing the standard kojic acid. The synthetic approach emphasizes a simple, ambient temperature procedure yielding high product rates in short times. The compounds exhibited significant DPPH radical scavenging ability, suggesting antioxidant properties. This research underscores the compound's potential in addressing hyperpigmentation disorders through tyrosinase inhibition (Dige et al., 2019).
Anticancer and Antimicrobial Potential
Another study synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, revealing its relevance as a therapeutic agent with potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights the broad-spectrum therapeutic potential of such compounds (Bonilla-Castañeda et al., 2022).
Synthesis and Antimicrobial Activity
Research into substituted 1,2,3-triazoles derived from 4-azido-2,8-bistrifluoromethylquinoline showcased the synthesis of N-[1-Arylmethylene]-1-[2,8-bistrifluoromethylquinoline-4-yl]-5-methyl-1H-1,2,3-triazole-4-carbohydrazides with significant antimicrobial activity, indicating the importance of the substituent on the triazole ring for antimicrobial efficacy (Sumangala et al., 2010).
Hydrolytic Opening of Quinazoline Ring
Investigations into the hydrolytic opening of the quinazoline ring in 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives revealed insights into the chemical reactivity and potential metabolic pathways of such compounds, offering a foundation for designing compounds with tailored biological activities (Shemchuk et al., 2010).
Antiplasmodial Activities
A study on N-acylated furazan-3-amines showcased their activities against Plasmodium falciparum strains, with benzamides displaying promising activity. This study elucidates structure-activity relationships, indicating the potential of such compounds in antimalarial drug development (Hermann et al., 2021).
Future Directions
Comparison with Similar Compounds
Quinazoline derivatives without the trifluoromethyl group.
Trifluoromethylated carboxamides lacking the tetrahydroquinazoline structure.
Furan-2-carboxamide derivatives without trifluoromethyl substitution.
Properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)14-10-4-1-2-5-11(10)21-13(22-14)7-8-20-15(23)12-6-3-9-24-12/h3,6,9H,1-2,4-5,7-8H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWPJMSMVKZNJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=CO3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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